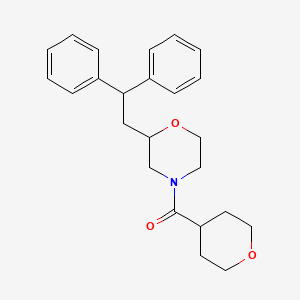
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is not well understood. However, studies have suggested that it may act as a modulator of certain receptors and enzymes in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects on the body. These effects include the modulation of certain receptors and enzymes, as well as the potential to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine in lab experiments is its unique chemical properties, which make it an ideal compound for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine. One potential direction is to further study its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and the specific receptors and enzymes it may interact with in the body. Finally, more studies are needed to optimize its synthesis method and improve its bioavailability in experimental settings.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown potential as a therapeutic agent for various diseases and has been studied extensively for its biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several future directions for its study that may lead to important breakthroughs in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves the condensation of 2,2-diphenylethylamine with tetrahydro-2H-pyran-4-carboxylic acid, followed by the reaction of the resulting product with morpholine. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c26-24(21-11-14-27-15-12-21)25-13-16-28-22(18-25)17-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIAPIAONQYXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)
![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)
![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)
![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![methyl 1-[2-hydroxy-3-(3-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6102306.png)